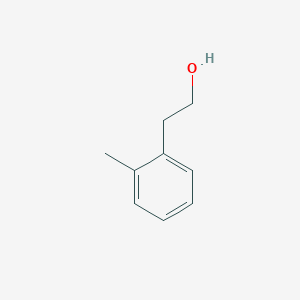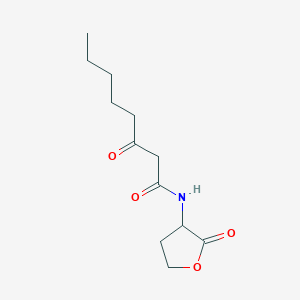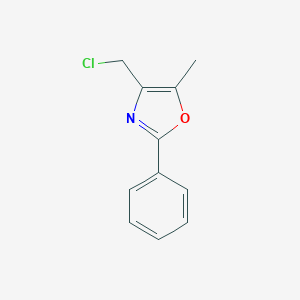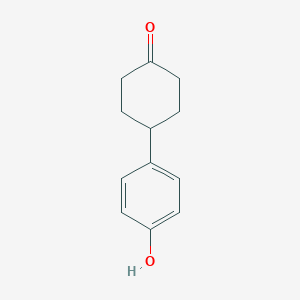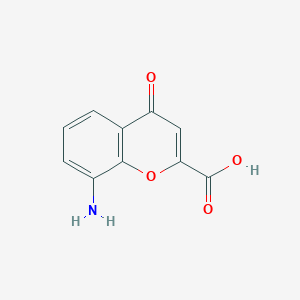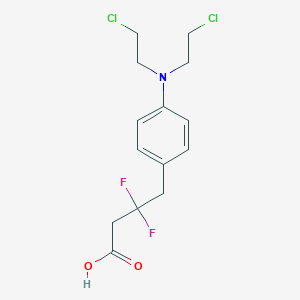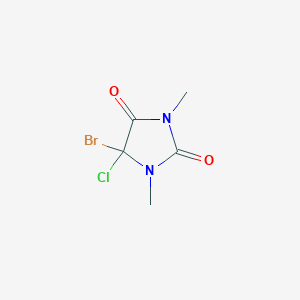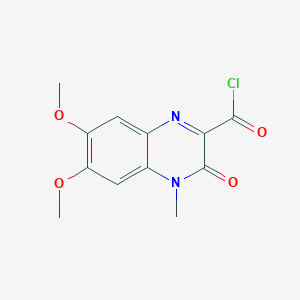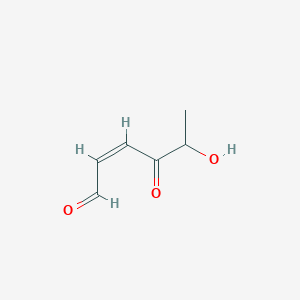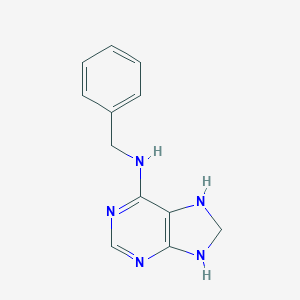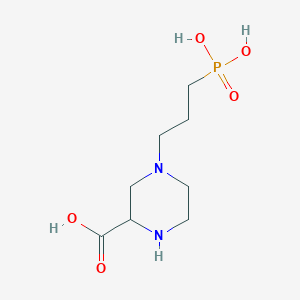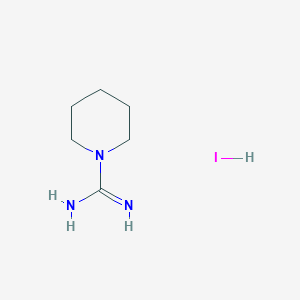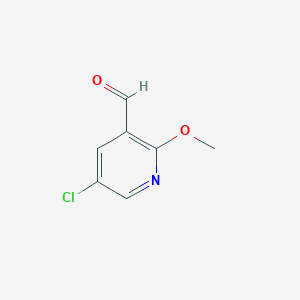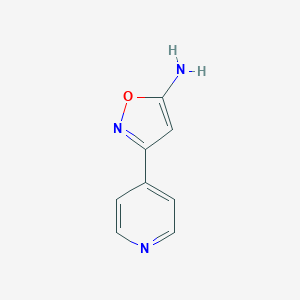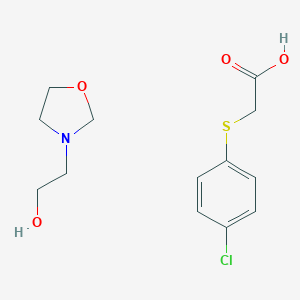
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, the compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, the compound has also been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Furthermore, the compound has also been shown to exhibit antimicrobial activity against various microorganisms such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify. In addition, the compound has been found to exhibit low toxicity in vitro and in vivo. However, one limitation of the compound is that it is not very soluble in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1). One direction is to further investigate the mechanism of action of the compound in order to identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo in order to determine its potential as a therapeutic agent. Additionally, the compound could be further modified in order to improve its solubility and potency. Finally, the compound could be studied for its potential as a drug delivery system for various therapeutic agents.
Méthodes De Synthèse
The synthesis of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) involves the reaction of 4-chlorobenzenethiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethylene oxide to form the final compound. This method of synthesis has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. The compound has been found to exhibit anti-inflammatory, antimicrobial, and anticancer activities in vitro and in vivo. In addition, the compound has also been studied for its potential as a drug delivery system due to its unique chemical structure.
Propriétés
Numéro CAS |
105892-13-5 |
|---|---|
Nom du produit |
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) |
Formule moléculaire |
C13H18ClNO4S |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanylacetic acid;2-(1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H7ClO2S.C5H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;7-3-1-6-2-4-8-5-6/h1-4H,5H2,(H,10,11);7H,1-5H2 |
Clé InChI |
XJQIJANVRFEVNS-UHFFFAOYSA-N |
SMILES |
C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
SMILES canonique |
C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
Autres numéros CAS |
105892-13-5 |
Synonymes |
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



